Pyrazine
Overview
Description
Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C₄H₄N₂. It is a symmetrical molecule with a six-membered ring structure containing two nitrogen atoms at opposite positions. This compound is known for its distinct odor and is found in various natural and synthetic products. It plays a significant role in the flavor and fragrance industry, as well as in pharmaceuticals and agriculture .
Scientific Research Applications
Pyrazine and its derivatives have a wide range of applications in scientific research:
Chemistry: This compound is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound derivatives exhibit antimicrobial, antifungal, and anticancer activities.
Medicine: This compound-based drugs are used as antihypertensives, antituberculosis agents, and antihistamines.
Mechanism of Action
Target of Action
Pyrazine, specifically Pyrazinamide, is a highly specific agent and is active only against Mycobacterium tuberculosis . It is used therapeutically as an antitubercular agent .
Mode of Action
Pyrazinamide diffuses into active M. tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Biochemical Pathways
Pyrazines are important class of pharmacophores because of their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . In recent past numerous advancements have been taken place to explore their synthetic pathways and biological activities .
Pharmacokinetics
The plasma pharmacokinetics of Pyrazinamide was evaluated following a single course of therapy in patients . Drug levels were monitored using a specific capillary gas chromatographic assay with a 1-ng/ml lower limit of quantitation . In patients treated with doses greater than 50 mg/m^2, the concentration of Pyrazinamide in plasma declined in a distinctly triexponential manner and remained above 1.5 ng/ml for at least 8 h .
Result of Action
Pyrazinamide kills or stops the growth of certain bacteria that cause tuberculosis (TB) . It is a highly specific agent and is active only against Mycobacterium tuberculosis . In vitro and in vivo, the drug is active only at a slightly acid pH . Pyrazinamide gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interferes with the bacterium’s ability to synthesize new fatty acids, required for growth and replication .
Action Environment
The host environment plays an indispensable role in the sterilizing action of Pyrazinamide in vivo . The environment influences the antitubercular action of Pyrazinamide .
Future Directions
Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They possess interesting reactivity profiles that have been on display in numerous cases of innovative total synthesis approaches, synthetic methodologies, drug discovery efforts, and medicinal chemistry programs . These incredible heterocycles offer promise in medicine .
Biochemical Analysis
Biochemical Properties
Pyrazines are important class of pharmacophores due to their versatility in pharmacological activity . They are among the most widely known heterocyclic compounds that can be isolated from natural sources or produced synthetically . Many substituted pyrazines are produced naturally and are widely distributed in plants, animals, including marine organisms . These heterocyclic analogs have been proven important scaffold in perfumeries, food industries, and pharmaceuticals .
Cellular Effects
Pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, analgesic, and anti-inflammatory . In recent years, numerous advancements have taken place to explore their synthetic pathway and biological activities .
Molecular Mechanism
This compound is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . The structure, biological activity, and mechanism of natural product derivatives containing this compound fragments reported from 2000 to September 2023 were reviewed . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .
Temporal Effects in Laboratory Settings
The number and the positions of the this compound rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling .
Transport and Distribution
The number and the positions of the this compound rings greatly influence the molecular packing in crystals and hence the intermolecular electronic coupling . This suggests that the structure of this compound could influence its distribution within cells and tissues.
Subcellular Localization
A fluoro-pyrazine-bridged donor–acceptor-donor fluorescent probe (T-FP-T) showed clear and bright spots in the cytoplasm, but not with Mitotracker red, Lysotracker red and Peroxisome Labeling dye . This suggests that this compound and its derivatives may localize to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyrazine can be synthesized through several methods:
Condensation of α-diketones with diamines: This method involves the reaction of α-diketones with diamines, followed by oxidation to form this compound.
Reduction and oxidation of α-nitroso/nitro/azide ketones: This approach includes the reduction of nitro or azide ketones to form this compound.
Cyclization reactions: Cyclization of appropriate precursors can also yield this compound derivatives.
Industrial Production Methods
In industrial settings, this compound is typically produced through the reaction of ammonia with 1,2-dicarbonyl compounds or via the oxidation of piperazine . These methods are scalable and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of this compound can yield dihydrothis compound derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the this compound ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound derivatives.
Substitution: Various substituted pyrazines depending on the reagents used.
Comparison with Similar Compounds
Pyrazine is part of a family of heterocyclic compounds that include:
Pyridine: Contains one nitrogen atom in the ring.
Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.
Pyridazine: Contains two nitrogen atoms at positions 1 and 2.
Uniqueness of this compound
This compound’s symmetrical structure and the positioning of nitrogen atoms confer unique chemical properties, making it less basic than pyridine, pyridazine, and pyrimidine . This distinct structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQCOXFCLRTKLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049410 | |
Record name | Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a strong odor like pyridine; [Merck Index] White crystalline solid with a strong odor; [Alfa Aesar MSDS], Solid, deliquescent crystals or wax-like solid with a pungent, sweet, corn-like, nutty odour | |
Record name | Pyrazine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17010 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Pyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
115.00 to 116.00 °C. @ 760.00 mm Hg | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
freely soluble in water, organic solvents, very soluble (in ethanol) | |
Record name | Pyrazine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/728/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
290-37-9 | |
Record name | Pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000290379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRAZINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyrazine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.480 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JKE371789 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
54 - 56 °C | |
Record name | Pyrazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.